4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15. The purity is usually 95%.
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Scientific Research Applications
Identification and Quantification in Drug Substances
The paper by Liu et al. (2020) discusses the isolation, identification, and quantification of impurities in cloperastine hydrochloride, a piperidine derivative used for cough treatment. This study provides insights into the chemical analysis and quality control of substances related to 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in pharmaceutical applications. The identification of impurities helps in ensuring the purity and efficacy of the drug substance (Liu et al., 2020).
Synthesis of Piperidine Derivatives
Rui (2010) presents a study on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This research offers valuable information on the synthesis process of piperidine derivatives and their potential applications in various fields including medicinal chemistry and drug development (Rui, 2010).
Crystallography and Molecular Structure
The crystallography and molecular structure of loperamide monohydrate, which shares structural similarities with piperidin-4-ols, are discussed by Jasinski et al. (2012). The study provides detailed information on the molecular arrangement, hydrogen bonding, and structural interactions, which are crucial for understanding the physicochemical properties and potential applications of similar compounds (Jasinski et al., 2012).
Ultrasound-promoted Synthesis
Rajesh et al. (2012) explore the ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones and their conversion to piperidin-4-ols using silica chloride. This innovative approach highlights the use of ultrasound in chemical synthesis, offering a potentially more efficient and eco-friendly method for producing piperidin-4-ols and their derivatives (Rajesh et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is the human H3 receptor . This receptor is a histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in the release of neurotransmitters and has been implicated in a variety of functions, including cognition, sleep-wake cycle regulation, and pain perception .
Mode of Action
The compound acts as an antagonist at the human H3 receptor . As an antagonist, it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function . This interaction leads to changes in the release of neurotransmitters, affecting various physiological processes .
Biochemical Pathways
Given its antagonistic action on the h3 receptor, it likely impacts thehistaminergic system . This system plays a key role in the regulation of sleep-wake cycles, appetite, cognition, and other functions. By blocking the H3 receptor, the compound could disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the H3 receptor. By blocking this receptor, the compound could alter neurotransmitter release, leading to changes in various physiological processes, such as cognition and sleep-wake regulation .
Properties
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWCDNDWQTMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860228-33-7 |
Source
|
Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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